molecular formula C11H15FO2 B7994901 2-(4-Fluoro-3-propoxyphenyl)ethanol

2-(4-Fluoro-3-propoxyphenyl)ethanol

Cat. No.: B7994901
M. Wt: 198.23 g/mol
InChI Key: CXQJMRKOHUMDOK-UHFFFAOYSA-N
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Description

2-(4-Fluoro-3-propoxyphenyl)ethanol is an organic compound characterized by the presence of a fluorine atom, a propoxy group, and a hydroxyl group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Fluoro-3-propoxyphenyl)ethanol can be achieved through several methods. One common approach involves the nucleophilic substitution reaction of 4-fluoro-3-nitrophenol with propyl bromide to form 4-fluoro-3-propoxyphenol. This intermediate is then reduced using a suitable reducing agent, such as sodium borohydride, to yield this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques, such as distillation and chromatography, ensures the production of high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

2-(4-Fluoro-3-propoxyphenyl)ethanol undergoes several types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding alkane.

    Substitution: The fluorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophilic substitution reactions often require the use of bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed

    Oxidation: Formation of 2-(4-Fluoro-3-propoxyphenyl)acetaldehyde or 2-(4-Fluoro-3-propoxyphenyl)acetone.

    Reduction: Formation of 2-(4-Fluoro-3-propoxyphenyl)ethane.

    Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

2-(4-Fluoro-3-propoxyphenyl)ethanol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(4-Fluoro-3-propoxyphenyl)ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorine atom and propoxy group can influence the compound’s binding affinity and selectivity. The hydroxyl group may participate in hydrogen bonding, further affecting the compound’s activity and interactions within biological systems.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Fluoro-3-methoxyphenyl)ethanol
  • 2-(4-Fluoro-3-ethoxyphenyl)ethanol
  • 2-(4-Fluoro-3-butoxyphenyl)ethanol

Uniqueness

2-(4-Fluoro-3-propoxyphenyl)ethanol is unique due to the specific combination of the fluorine atom and propoxy group, which imparts distinct chemical and physical properties. This uniqueness can result in different reactivity and biological activity compared to similar compounds with different alkoxy groups.

Properties

IUPAC Name

2-(4-fluoro-3-propoxyphenyl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15FO2/c1-2-7-14-11-8-9(5-6-13)3-4-10(11)12/h3-4,8,13H,2,5-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXQJMRKOHUMDOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C=CC(=C1)CCO)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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